molecular formula C12H20N4O B1328636 1-(2-Hydroxyethyl)-4-(4,6-dimethyl-pyrimidin-2-yl)piperazine CAS No. 942474-37-5

1-(2-Hydroxyethyl)-4-(4,6-dimethyl-pyrimidin-2-yl)piperazine

Katalognummer: B1328636
CAS-Nummer: 942474-37-5
Molekulargewicht: 236.31 g/mol
InChI-Schlüssel: FCZJTGYESJVGGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Hydroxyethyl)-4-(4,6-dimethyl-pyrimidin-2-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a hydroxyethyl group attached to the piperazine ring and a dimethyl-pyrimidinyl group attached to the nitrogen atom of the piperazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)-4-(4,6-dimethyl-pyrimidin-2-yl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,6-dimethyl-2-chloropyrimidine and 1-(2-hydroxyethyl)piperazine.

    Nucleophilic Substitution Reaction: The 4,6-dimethyl-2-chloropyrimidine undergoes a nucleophilic substitution reaction with 1-(2-hydroxyethyl)piperazine in the presence of a suitable base, such as potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dimethylformamide, at an elevated temperature (e.g., 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the following steps:

    Large-Scale Synthesis: The synthesis is scaled up using larger quantities of starting materials and optimized reaction conditions to achieve high yields.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

    Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Hydroxyethyl)-4-(4,6-dimethyl-pyrimidin-2-yl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The compound can undergo reduction reactions to form reduced derivatives, such as the conversion of the pyrimidinyl group to a dihydropyrimidinyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperazine or pyrimidinyl ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidation reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction Reagents: Common reduction reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution Reagents: Common substitution reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidation of the hydroxyethyl group may yield a ketone or aldehyde derivative.

    Reduction: Reduction of the pyrimidinyl group may yield a dihydropyrimidinyl derivative.

    Substitution: Substitution reactions may yield various derivatives with different functional groups attached to the piperazine or pyrimidinyl ring.

Wissenschaftliche Forschungsanwendungen

1-(2-Hydroxyethyl)-4-(4,6-dimethyl-pyrimidin-2-yl)piperazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(2-Hydroxyethyl)-4-(4,6-dimethyl-pyrimidin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, modulating their activity and leading to various biological effects.

    Pathways: The compound may influence specific signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Vergleich Mit ähnlichen Verbindungen

1-(2-Hydroxyethyl)-4-(4,6-dimethyl-pyrimidin-2-yl)piperazine can be compared with other similar compounds, such as:

    1-(2-Hydroxyethyl)-4-(4-methyl-pyrimidin-2-yl)piperazine: This compound has a similar structure but with a single methyl group on the pyrimidinyl ring.

    1-(2-Hydroxyethyl)-4-(4,6-dimethyl-pyridin-2-yl)piperazine: This compound has a pyridinyl ring instead of a pyrimidinyl ring.

    1-(2-Hydroxyethyl)-4-(4,6-dimethyl-pyrazin-2-yl)piperazine: This compound has a pyrazinyl ring instead of a pyrimidinyl ring.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications in various fields of research. Its unique structure allows it to interact with specific molecular targets and pathways, making it a valuable compound for scientific investigation.

Eigenschaften

IUPAC Name

2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-10-9-11(2)14-12(13-10)16-5-3-15(4-6-16)7-8-17/h9,17H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZJTGYESJVGGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.